ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
CAS No.: 537668-78-3
Cat. No.: VC4311353
Molecular Formula: C27H22N4O4S
Molecular Weight: 498.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537668-78-3 |
|---|---|
| Molecular Formula | C27H22N4O4S |
| Molecular Weight | 498.56 |
| IUPAC Name | ethyl 4-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C27H22N4O4S/c1-2-35-26(34)17-12-14-18(15-13-17)28-22(32)16-36-27-30-23-20-10-6-7-11-21(20)29-24(23)25(33)31(27)19-8-4-3-5-9-19/h3-15,29H,2,16H2,1H3,(H,28,32) |
| Standard InChI Key | DNBPTJOOMVJJGN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidoindole core, introduction of the thioacetamido group, and attachment of the benzoate ester. Specific synthesis routes might involve condensation reactions, nucleophilic substitutions, or other methods common in heterocyclic chemistry.
Potential Applications and Research Findings
While specific research findings on this exact compound are not available, related compounds with pyrimidine and indole structures have shown potential in pharmaceutical applications, such as anticancer, antiviral, and antibacterial agents. The presence of a thioacetamido group could enhance interactions with biological targets, such as enzymes or receptors.
| Potential Application | Description |
|---|---|
| Anticancer Agents | Pyrimidine derivatives have been explored for their ability to inhibit cancer cell growth. |
| Antiviral Agents | Indole-based compounds have shown activity against various viruses by interfering with viral replication mechanisms. |
| Antibacterial Agents | The combination of pyrimidine and indole structures may exhibit antibacterial properties by targeting bacterial enzymes or membranes. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume